molecular formula C17H19FN4O4S B2783959 Ethyl 4-(2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate CAS No. 850937-00-7

Ethyl 4-(2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate

Cat. No.: B2783959
CAS No.: 850937-00-7
M. Wt: 394.42
InChI Key: CSGHKAXTFKZNTJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, an oxadiazole ring, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the reaction of hydrazides with carbon disulfide and an alkylating agent to form the 1,3,4-oxadiazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Thioacetylation: The oxadiazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.

    Piperazine Carboxylation: Finally, the piperazine ring is carboxylated using ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 4-(2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its neuroprotective and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, an oxadiazole ring, and a fluorophenyl group, which imparts distinct chemical and biological properties not found in similar compounds.

Biological Activity

Ethyl 4-(2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanism of action, and therapeutic potential, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H11FN2O3SC_{12}H_{11}FN_{2}O_{3}S, with a molecular weight of approximately 282.29 g/mol. The compound features a piperazine ring, an oxadiazole moiety, and a fluorophenyl group, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and subsequent coupling with piperazine derivatives. Various methods have been reported in literature for synthesizing oxadiazole derivatives that exhibit significant biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance:

  • Mechanism of Action : this compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and cell cycle arrest at the G2/M phase. This was evidenced in studies involving various cancer cell lines such as HT-1080 (fibrosarcoma) and A549 (lung carcinoma) .
  • Case Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects comparable to standard chemotherapeutics. For example, combinations with doxorubicin enhanced cytotoxicity in resistant breast cancer cell lines .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Inhibition Studies : this compound has been evaluated against various bacterial strains. It showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural FeatureContribution to Activity
Piperazine Ring Enhances binding affinity to biological targets
Oxadiazole Moiety Imparts cytotoxic properties and stabilizes the compound
Fluorophenyl Group Increases lipophilicity and cellular uptake

Properties

IUPAC Name

ethyl 4-[2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4S/c1-2-25-17(24)22-9-7-21(8-10-22)14(23)11-27-16-20-19-15(26-16)12-3-5-13(18)6-4-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGHKAXTFKZNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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